(3Z)-3-[3-(3-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-3-[3-(3-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring a thiazolidinone core fused with an indol-2-one moiety. Key structural attributes include:
- A (3Z)-configured exocyclic double bond linking the thiazolidinone and indole rings.
- A 3-bromophenyl substituent at position 3 of the thiazolidinone ring.
- A 2-thioxo group and 4-oxo group on the thiazolidinone.
- No alkyl or aryl substitution on the indole nitrogen (N1) .
Properties
Molecular Formula |
C17H9BrN2O2S2 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
3-[3-(3-bromophenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C17H9BrN2O2S2/c18-9-4-3-5-10(8-9)20-16(22)14(24-17(20)23)13-11-6-1-2-7-12(11)19-15(13)21/h1-8,22H |
InChI Key |
ZBLMQJBBRSCOFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C4=CC(=CC=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[3-(3-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a bromophenyl isothiocyanate with an appropriate amine under controlled conditions. The resulting intermediate is then subjected to cyclization reactions to form the thiazolidinone ring. The final step involves the condensation of the thiazolidinone intermediate with an indolone derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound (3Z)-3-[3-(3-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule can be investigated. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3Z)-3-[3-(3-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound’s thiazolidinone and indolone moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound shares a common thiazolidinone-indol-2-one backbone with several analogs, differing primarily in substituents on the thiazolidinone phenyl ring and the indole nitrogen. Key comparisons include:
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- Halogen Effects : The bromine atom in the target compound increases molecular weight and lipophilicity compared to fluoro- or chloro-substituted analogs. This may enhance membrane permeability but reduce aqueous solubility .
- N-Substitution : Alkyl or aryl groups on the indole nitrogen (e.g., acetyl, phenethyl) improve metabolic stability but may sterically hinder target binding .
- Biological Activity : Methoxy and nitro substituents correlate with antimicrobial and antiviral efficacy in analogs, suggesting the bromophenyl group in the target compound could offer similar or enhanced activity .
Crystallographic and Supramolecular Comparisons
and highlight methodologies for analyzing crystal packing and hydrogen-bonding patterns:
- XPac Analysis : The target compound’s crystal structure may form supramolecular constructs (SCs) distinct from analogs. For example, (3Z)-3-(4-chlorobenzylidene)-1,3-dihydro-2H-indol-2-one exhibits SCs with planar stacking due to π-π interactions, while acetylated derivatives (e.g., ) show altered packing due to steric effects .
- Hydrogen Bonding: The absence of N-substituents in the target compound likely facilitates stronger intermolecular hydrogen bonds between the indole NH and thiazolidinone carbonyl groups, enhancing crystal stability .
Biological Activity
Overview
The compound (3Z)-3-[3-(3-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that exhibits significant biological activity. Its unique structure, which includes a thiazolidinone ring and an indole moiety, positions it as a candidate for various therapeutic applications. This article discusses its biological activities, including antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 503.4 g/mol. The presence of the bromophenyl group and the thiazolidinone ring contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 503.4 g/mol |
| Purity | 95% |
Antimicrobial Activity
Research has shown that thiazolidinone derivatives exhibit notable antibacterial properties. For instance, compounds structurally similar to our target compound have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. A study highlighted that derivatives with halogenated phenyl groups exhibited enhanced antibacterial activity compared to their non-halogenated counterparts.
Case Study:
A derivative of thiazolidinone was tested against E. coli and S. aureus, showing inhibition percentages of 88.46% and 91.66%, respectively . The presence of electron-withdrawing groups on the aromatic ring significantly influenced the antibacterial efficacy.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. Research indicates that thiazolidinone derivatives can inhibit cell growth in several cancer cell lines.
Case Study:
A notable study investigated the effects of similar compounds on HT29 adenocarcinoma cells, revealing that certain derivatives effectively inhibited cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The structural features of the compounds were crucial for their activity.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone ring enhances binding affinity due to its ability to form hydrogen bonds and π-stacking interactions with biological macromolecules.
Comparison with Similar Compounds
The following table compares this compound with structurally related compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiazolidinone ring + Aromatic substituents | Antimicrobial |
| Compound B | Indole moiety + Electron-withdrawing groups | Anticancer |
| Compound C | Brominated phenyl group + Thiazolidinone | Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
